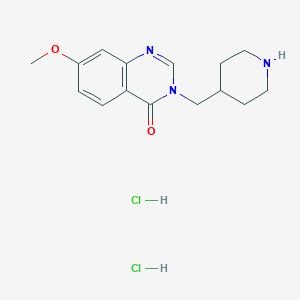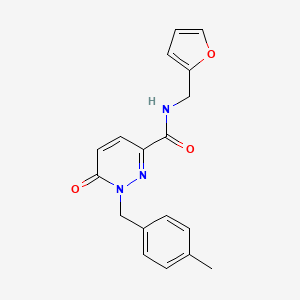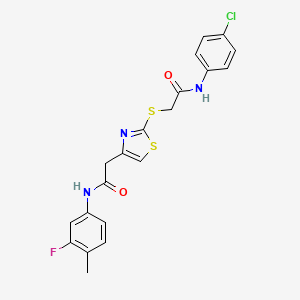![molecular formula C16H19N3O5 B2450712 N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 899748-68-6](/img/structure/B2450712.png)
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDP, and it is a molecule that has a unique structure and properties that make it an attractive candidate for research.
Mechanism of Action
The mechanism of action for BDP involves its ability to bind to specific targets in the body, such as enzymes or receptors. This binding activity can affect various biochemical and physiological processes in the body, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of specific enzymes and receptors. This inhibition activity can lead to the desired therapeutic effects, such as the suppression of tumor growth or the prevention of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BDP in laboratory experiments is its unique structure and properties, which make it an attractive candidate for research. However, one of the limitations of using BDP in lab experiments is its complex synthesis method, which requires specialized skills and equipment.
Future Directions
There are several future directions for research on BDP, including its potential applications in the field of drug discovery and development. Further research is needed to fully understand the mechanism of action for BDP and its potential therapeutic applications. Additionally, research is needed to develop more efficient synthesis methods for BDP and to optimize its properties for various applications.
In conclusion, BDP is a chemical compound with unique properties that make it an attractive candidate for scientific research. Its potential applications in various fields, including medicinal chemistry, make it a promising molecule for future research. Further studies on BDP are needed to fully understand its mechanism of action and to optimize its properties for various applications.
Synthesis Methods
The synthesis method for BDP involves several steps, including the reaction between 3-(2-oxopyrrolidin-1-yl)propylamine and 1,3-benzodioxole-5-carboxylic acid. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to form the final product, N-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide. The synthesis method for BDP is a complex process that requires specialized skills and equipment.
Scientific Research Applications
BDP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research for BDP is in the field of medicinal chemistry. BDP has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c20-14-3-1-7-19(14)8-2-6-17-15(21)16(22)18-11-4-5-12-13(9-11)24-10-23-12/h4-5,9H,1-3,6-8,10H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXHBGZKQVVMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)









![(E)-N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2450649.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450652.png)